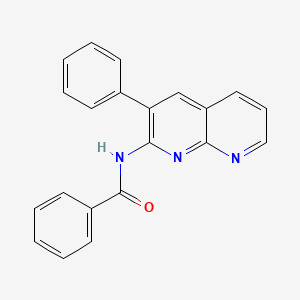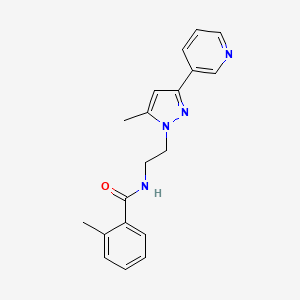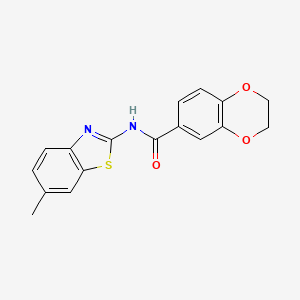
N-(3,5-dimethylphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H25N3O3 and its molecular weight is 379.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Quinazoline and Benzoxazole Derivatives
Research explores the synthesis of quinazoline and 1,3-benzoxazole derivatives through the reaction of 3-(dimethylamino)-2H-azirines with 2-amino-4,6-dinitrophenol. This process leads to a mixture of compounds including 1,2,3,4-tetrahydroquinazoline-2-one, showcasing the versatility of quinazoline derivatives in chemical synthesis and the potential for creating diverse molecular structures with potential applications in pharmaceuticals and agrochemicals (Villalgordo, Vincent, & Heimgartner, 1990).
Novel Derivatives Synthesis
Another study focuses on the synthesis of novel 1,2-functionally-substituted 6,7-dimethoxy-4-spirocyclopentanetetrahydroisoquinolines, highlighting the creation of new chemical entities. These processes indicate the potential for developing novel compounds with applications in drug discovery and development (Aghekyan, Arakelyan, Panosyan, Khachatryan, & Markaryan, 2009).
Enhancing Cyclization Processes
A synthesis approach for 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine through Pummerer-type cyclization is documented, with a focus on the enhancing effect of boron trifluoride diethyl etherate on the cyclization process. This study provides insights into advanced synthetic methods for constructing complex molecular architectures, potentially useful in the synthesis of natural products and medicinal compounds (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).
Computational Elucidation of Synthesis Mechanisms
The research also delves into the computational elucidation of the mechanism behind the synthesis of 1,8-naphthyridine and isoxazole derivatives. This study underscores the importance of computational chemistry in understanding and predicting the outcomes of chemical reactions, thereby aiding in the design of more efficient and selective synthetic routes (Guleli, Erdem, Ocal, Erden, & Sari, 2019).
Alkylation Studies
Investigations into the alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines reveal methodologies for modifying quinazoline derivatives, which could have implications in the development of new materials or biologically active molecules (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,5-dimethylphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 3,5-dimethylbenzaldehyde with ethyl acetoacetate to form 3,5-dimethyl-4-oxohept-2-enoic acid ethyl ester. This intermediate is then reacted with anthranilic acid to form the desired product.", "Starting Materials": [ "3,5-dimethylbenzaldehyde", "ethyl acetoacetate", "anthranilic acid" ], "Reaction": [ "Step 1: Condensation of 3,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3,5-dimethyl-4-oxohept-2-enoic acid ethyl ester.", "Step 2: Reaction of 3,5-dimethyl-4-oxohept-2-enoic acid ethyl ester with anthranilic acid in the presence of a catalyst such as p-toluenesulfonic acid to form N-(3,5-dimethylphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
Numéro CAS |
892260-82-1 |
Formule moléculaire |
C22H25N3O3 |
Poids moléculaire |
379.46 |
Nom IUPAC |
N-(3,5-dimethylphenyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H25N3O3/c1-4-5-6-9-25-21(27)18-8-7-16(13-19(18)24-22(25)28)20(26)23-17-11-14(2)10-15(3)12-17/h7-8,10-13H,4-6,9H2,1-3H3,(H,23,26)(H,24,28) |
Clé InChI |
OJEFFPQMYQKYDY-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC(=C3)C)C)NC1=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2770399.png)


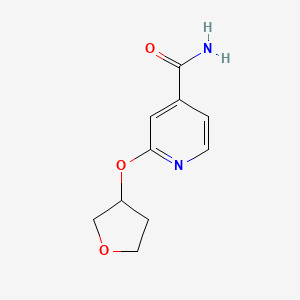
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-bromo-N-methylbenzenesulfonamide](/img/structure/B2770406.png)
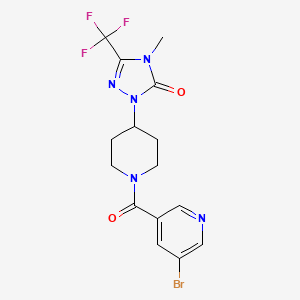
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide](/img/structure/B2770408.png)
![3-benzyl-8-fluoro-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2770410.png)
![7-(furan-2-yl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770414.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2770416.png)
